2,3,5,6-Tetrachlorodiphenyl ether
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Overview
Description
2,3,5,6-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the family of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential toxicity and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually catalyzed by a Lewis acid like ferric chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCDEs and their environmental impact.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the development of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism. This interaction can lead to toxic responses similar to those caused by some non-ortho-substituted PCBs .
Comparison with Similar Compounds
2,3,5,6-Tetrachlorodiphenyl ether is compared with other polychlorinated diphenyl ethers such as:
- 2,4,4’,6-Tetrachlorodiphenyl ether
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,3,7,8-Tetrachlorodibenzofuran
These compounds share similar structural features but differ in their chlorination patterns and toxicological properties. This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects .
Properties
CAS No. |
63646-54-8 |
---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-phenoxybenzene |
InChI |
InChI=1S/C12H6Cl4O/c13-8-6-9(14)11(16)12(10(8)15)17-7-4-2-1-3-5-7/h1-6H |
InChI Key |
UFGXCDQXRUFDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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